molecular formula C17H16N2O3 B5806112 N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide

Cat. No.: B5806112
M. Wt: 296.32 g/mol
InChI Key: DDUDHOOZPHVZNS-UHFFFAOYSA-N
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Description

N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with diketones under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated compounds.

Scientific Research Applications

N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core features.

    Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.

    Quinazoline: Contains a similar bicyclic structure but with different functional groups.

Uniqueness

N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-methyl-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-18-16(21)13-10-12-14(8-5-9-15(12)20)19(17(13)22)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUDHOOZPHVZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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